molecular formula C22H23N5O2 B5550013 N-(1-benzyl-6-isopropoxy-1H-indazol-3-yl)-1-methyl-1H-pyrazole-5-carboxamide

N-(1-benzyl-6-isopropoxy-1H-indazol-3-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B5550013
M. Wt: 389.4 g/mol
InChI Key: SYEXZAGZZRGTDU-UHFFFAOYSA-N
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Description

"N-(1-benzyl-6-isopropoxy-1H-indazol-3-yl)-1-methyl-1H-pyrazole-5-carboxamide" is a compound with potential pharmacological properties. Its detailed analysis includes synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of pyrazole derivatives involves various chemical reactions and processes. For instance, Kumara et al. (2018) described the synthesis of a similar pyrazole derivative, emphasizing the importance of characterizing the synthesized compound through techniques like FT-IR, NMR, and X-ray diffraction studies (Kumara et al., 2018).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often studied using X-ray crystallography. For example, research by Kranjc et al. (2012) on a different pyrazole compound highlighted the significance of analyzing the molecular structure through crystallographic methods (Kranjc et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving pyrazole derivatives are complex and varied. Yıldırım et al. (2005) explored the functionalization reactions of pyrazole carboxamides, providing insights into the chemical behavior of these compounds (Yıldırım et al., 2005).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as thermal stability and crystalline structure, are key to understanding their behavior. Kumara et al. (2018) conducted a study focusing on these aspects, which can be relevant for N-(1-benzyl-6-isopropoxy-1H-indazol-3-yl)-1-methyl-1H-pyrazole-5-carboxamide as well (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity and bonding patterns, are crucial for understanding how pyrazole derivatives interact in various environments. Research by Bondarenko et al. (2015) on the electrophilic cyclization of similar compounds offers insights into their chemical properties (Bondarenko et al., 2015).

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

Research into related compounds often focuses on the synthesis and characterization of novel derivatives. For example, studies have described the synthesis of new benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating significant antiviral activities against influenza A virus (subtype H5N1) (Hebishy et al., 2020). This highlights a potential application in developing antiviral agents.

Antifungal and Antibacterial Agents

Compounds with the pyrazole core have been evaluated for their antimicrobial properties. For instance, novel analogs of pyrazole-1-carboxamide showed promising antibacterial activity against pathogens like Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017). This suggests that related compounds could be explored for their potential as antimicrobial agents.

Anticancer Research

The synthesis and evaluation of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been reported, with some compounds showing moderate inhibitory effects on tumor cell lines (Hassan et al., 2014). This indicates a research avenue for the development of anticancer agents.

Molecular Interaction Studies

Compounds featuring the pyrazole moiety have been studied for their molecular interactions, for example, as antagonists for cannabinoid receptors (Shim et al., 2002). This highlights their potential application in pharmacology and biochemistry for elucidating receptor-ligand interactions.

properties

IUPAC Name

N-(1-benzyl-6-propan-2-yloxyindazol-3-yl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-15(2)29-17-9-10-18-20(13-17)27(14-16-7-5-4-6-8-16)25-21(18)24-22(28)19-11-12-23-26(19)3/h4-13,15H,14H2,1-3H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYEXZAGZZRGTDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)C(=NN2CC3=CC=CC=C3)NC(=O)C4=CC=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzyl-6-isopropoxy-1H-indazol-3-yl)-1-methyl-1H-pyrazole-5-carboxamide

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